1-Bromo-3-methanesulfonylpropane chemical properties
1-Bromo-3-methanesulfonylpropane chemical properties
An In-Depth Technical Guide to 1-Bromo-3-methanesulfonylpropane: Properties, Reactivity, and Applications
Introduction
1-Bromo-3-methanesulfonylpropane is a bifunctional organic compound that has garnered significant interest within the realms of pharmaceutical development and specialized organic synthesis. Its unique structure, featuring a reactive alkyl bromide terminus and an electron-withdrawing methanesulfonyl group, makes it a versatile reagent for introducing a sulfonyl-containing propyl chain. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, and practical applications, grounded in authoritative data and established protocols.
Chemical Identity and Core Properties
A clear understanding of a reagent begins with its fundamental identifiers and physical characteristics. These properties are crucial for experimental design, safety assessments, and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-methylsulfonylpropane | [1] |
| CAS Number | 859940-73-1 | [1][2] |
| Molecular Formula | C₄H₉BrO₂S | [1][2] |
| Molecular Weight | 201.08 g/mol | [1][2] |
| Exact Mass | 199.95066 Da | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2][3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Synonyms: The compound is also known as 1-bromo-3-(methylsulfonyl)propane and 3-bromopropyl methyl sulfone[2][4].
Synthesis and Reactivity Profile
The synthetic utility of 1-Bromo-3-methanesulfonylpropane stems from the distinct reactivity of its two functional groups. The primary bromide is an excellent leaving group in nucleophilic substitution reactions, while the methanesulfonyl group is a polar, electron-withdrawing moiety that influences the molecule's overall properties and can participate in further chemical transformations.
Synthetic Pathway
A common laboratory-scale synthesis involves the bromination of a precursor alcohol, 3-(methylsulfonyl)propan-1-ol. This transformation can be achieved using standard brominating agents. The choice of reagent is critical to ensure high yield and minimize side reactions.
Caption: General synthetic route to 1-Bromo-3-methanesulfonylpropane.
Core Reactivity: An Alkylating Agent
The primary application of this compound is as a propylsulfone electrophile. The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the straightforward installation of the -(CH₂)₃SO₂CH₃ moiety onto various substrates.
Causality in Experimental Design: The electron-withdrawing nature of the sulfone group enhances the leaving group ability of the bromide, making it more reactive than a simple alkyl bromide like 1-bromopropane. However, it is not so strongly activating as to promote elimination reactions under typical nucleophilic substitution conditions, providing a clean reaction profile. This balance is key to its utility.
Common nucleophiles used in reactions with 1-Bromo-3-methanesulfonylpropane include:
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Amines (primary and secondary)
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Thiolates
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Phenoxides and Alkoxides
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Enolates and other carbon nucleophiles
Spectroscopic Characterization
While specific spectra are dependent on the acquisition conditions, the structural features of 1-Bromo-3-methanesulfonylpropane give rise to predictable spectroscopic signatures.
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¹H NMR: The proton NMR spectrum would be expected to show three distinct signals corresponding to the three methylene groups of the propane chain, along with a sharp singlet for the methyl group on the sulfone.
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-CH₂Br: A triplet around 3.5-3.7 ppm, deshielded by the adjacent bromine atom.
-
-CH₂- (central): A multiplet (quintet) around 2.2-2.4 ppm, coupled to the two adjacent methylene groups.
-
-CH₂SO₂-: A triplet around 3.1-3.3 ppm, deshielded by the sulfone group.
-
-SO₂CH₃: A singlet around 2.9-3.1 ppm.
-
-
¹³C NMR: The carbon spectrum would display four signals corresponding to the four unique carbon atoms in the molecule.
-
IR Spectroscopy: Key vibrational frequencies would include strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfone group, typically found in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ respectively[5].
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. The protocols described herein are self-validating systems that begin with a thorough understanding of the reagent's hazards.
GHS Hazard Classification
1-Bromo-3-methanesulfonylpropane is classified as a hazardous substance.[1] Adherence to the following GHS classifications is mandatory.
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Source: Aggregated GHS information from multiple ECHA C&L Inventory notifications.[1]
Safe Handling Protocol
Due to its hazardous nature, strict handling procedures must be followed:
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear nitrile gloves and a lab coat.[6] Avoid prolonged or repeated contact. If skin contact occurs, wash immediately and thoroughly with soap and water.[7]
-
Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, a NIOSH-approved respirator is necessary.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][7] The recommended storage temperature is between 2-8°C.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.[8]
Experimental Protocol: N-Alkylation of Aniline
This section provides a detailed, step-by-step methodology for a representative experiment: the N-alkylation of aniline. This protocol is designed as a self-validating system, where the rationale for each step is clearly defined.
Objective: To synthesize N-(3-(methylsulfonyl)propyl)aniline.
Materials:
-
Aniline
-
1-Bromo-3-methanesulfonylpropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram
Caption: Experimental workflow for the N-alkylation of aniline.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Rationale: Potassium carbonate acts as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent.
-
-
Reagent Addition:
-
Begin stirring the mixture at room temperature. Slowly add 1-Bromo-3-methanesulfonylpropane (1.1 eq.) to the suspension.
-
Rationale: Adding the alkylating agent slowly helps to control any potential exotherm and minimizes the formation of dialkylated byproducts.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline spot has been consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Combine the pure fractions and remove the solvent to yield the final product, N-(3-(methylsulfonyl)propyl)aniline.
-
Confirm the structure and purity of the product using NMR, IR, and mass spectrometry.
-
References
-
PubChem. (n.d.). 1-Bromo-3-methanesulfonylpropane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-3-(methylsulfanyl)propane. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (2025). 1-bromo-3-methanesulfonylpropane (C4H9BrO2S). Retrieved from [Link]
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LookChem. (n.d.). 1-BroMo-3-(Methylsulfonyl)propane. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of (A) borylated 1-bromo-3-phenylpropane(BBrPP, in CDCl3).... Retrieved from [Link]
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ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 1-bromo-3-chloropropane. Retrieved from [Link]
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